Product packaging for benzyl (S)-3-hydroxybutanoate(Cat. No.:)

benzyl (S)-3-hydroxybutanoate

Cat. No.: B8494654
M. Wt: 194.23 g/mol
InChI Key: VIQYYDLSPZAIJW-VIFPVBQESA-N
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Description

Significance of Chiral β-Hydroxy Esters in Contemporary Organic Chemistry

Chiral β-hydroxy esters are a class of organic compounds that have garnered considerable attention in modern organic synthesis. nih.gov Their importance stems from their utility as versatile intermediates in the synthesis of a wide array of valuable chemicals. nih.govresearchgate.net These molecules are characterized by a hydroxyl group (-OH) and an ester group (-COOR) separated by two carbon atoms, with the carbon atom bearing the hydroxyl group being a stereocenter. This specific arrangement allows for a variety of chemical transformations, making them powerful tools for chemists.

The development of methods to produce optically pure β-hydroxy esters is a significant area of research in synthetic organic chemistry. nih.govresearchgate.net These chiral building blocks are crucial for the synthesis of numerous pharmaceuticals, including β-lactam antibiotics, reductase inhibitors, and drugs that act as norepinephrine (B1679862) or serotonin (B10506) reuptake inhibitors. nih.govnih.gov For instance, they are key intermediates in the synthesis of important drugs like fluoxetine (B1211875) and tomoxetine. nih.gov Beyond pharmaceuticals, chiral β-hydroxy esters are also essential precursors for the synthesis of natural products such as pheromones and carotenoids. nih.govresearchgate.net

Several synthetic strategies have been developed to obtain these valuable compounds in high enantiomeric purity. These methods include:

Asymmetric aldol (B89426) reactions

The Reformatsky reaction

Regioselective ring-opening of epoxides

Asymmetric reduction of β-keto esters using biocatalysts or organometallic complexes researchgate.net

Kinetic resolution of racemic β-hydroxy esters nih.gov

The diverse applications and the continuous development of synthetic methodologies underscore the profound significance of chiral β-hydroxy esters in contemporary organic chemistry.

Contextualizing Benzyl (B1604629) (S)-3-Hydroxybutanoate as a Key Chiral Synthon

Within the important class of chiral β-hydroxy esters, benzyl (S)-3-hydroxybutanoate stands out as a particularly useful chiral synthon. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound, with its defined stereochemistry at the C-3 position, serves as a readily available starting material for the construction of more complex chiral molecules.

Its utility is demonstrated in the synthesis of various biologically active compounds. For example, it is a precursor in the synthesis of N-benzyl-2,3-azetidinedione, an important α-keto-β-lactam. orgsyn.org The synthesis involves the cyclization of a derivative of this compound. orgsyn.org

The synthesis of this compound itself can be achieved through various methods, with a notable approach being the enantioselective reduction of the corresponding β-ketoester, benzyl acetoacetate (B1235776). nih.gov Biocatalytic methods, employing microorganisms such as various yeast species, have proven to be highly effective in this transformation, often providing high enantiomeric excess (ee) and good conversion rates. nih.govresearchgate.net For instance, the yeast Hansenula sp. has been shown to reduce benzyl acetoacetate to this compound with 97% ee and 85% conversion. nih.gov Another example is the use of Candida schatavii, which can produce the target molecule with an enantiomeric excess of 93%. google.com

The combination of its versatile chemical functionality and the accessibility of its enantiomerically pure form makes this compound a valuable and frequently utilized chiral building block in the toolbox of synthetic organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B8494654 benzyl (S)-3-hydroxybutanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

benzyl (3S)-3-hydroxybutanoate

InChI

InChI=1S/C11H14O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3/t9-/m0/s1

InChI Key

VIQYYDLSPZAIJW-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CC(CC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies for Benzyl S 3 Hydroxybutanoate

Chemical Synthesis Approaches

The direct formation of the ester bond in benzyl (B1604629) (S)-3-hydroxybutanoate is a key focus in its chemical synthesis. This is often accomplished through esterification strategies that are designed to be efficient and preserve the stereochemistry of the starting material.

Esterification Strategies for Benzyl (S)-3-Hydroxybutanoate Formation

A common and direct method for the synthesis of this compound is through the transesterification of a simpler alkyl ester, such as methyl (S)-3-hydroxybutyrate, with benzyl alcohol. This reaction involves the exchange of the alcohol moiety of the ester.

The transesterification of methyl (S)-3-hydroxybutyrate with benzyl alcohol presents a straightforward route to the desired benzyl ester. This equilibrium-driven reaction is typically facilitated by a catalyst and often requires the removal of the methanol (B129727) byproduct to drive the reaction to completion. The selection of an appropriate catalyst is crucial to ensure a high yield and to prevent side reactions.

While a direct study detailing this specific transesterification is not extensively reported in publicly available literature, the principles of transesterification of β-hydroxy esters are well-established. For instance, studies on the transesterification of β-keto esters, which are structurally related, provide insights into effective catalytic systems and reaction conditions. For example, the transesterification of methyl acetoacetate (B1235776) with benzyl alcohol has been successfully carried out using various catalysts, indicating the feasibility of such transformations.

Titanium alkoxides, particularly titanium tetraisopropoxide (Ti(Oi-Pr)₄), are versatile and widely used catalysts in esterification and transesterification reactions. nih.govgoogle.commdpi.com Their effectiveness stems from their Lewis acidic nature, which activates the carbonyl group of the ester towards nucleophilic attack by the alcohol. researchgate.net

In a typical procedure utilizing titanium tetraisopropoxide for the transesterification of a methyl ester with benzyl alcohol, the reactants would be heated in the presence of a catalytic amount of the titanium compound. The reaction progress can be monitored by observing the removal of methanol. The amphoteric nature of the titanium catalyst, combining Lewis acidity with Brønsted basicity of the in-situ formed carboxylate, is considered crucial for its catalytic activity. researchgate.net

Below is a representative table of conditions that could be applied for such a titanium-catalyzed transesterification, based on analogous reactions:

CatalystSubstrate 1Substrate 2Temperature (°C)Reaction Time (h)Yield (%)
Titanium TetraisopropoxideMethyl (S)-3-hydroxybutyrateBenzyl Alcohol100-1601-5High (anticipated)
Silica Supported Boric AcidMethyl AcetoacetateBenzyl Alcohol1004.595
Modified ZirconiaDiethyl MalonateBenzyl Alcohol120588

This table presents data from analogous reactions to illustrate potential conditions and outcomes.

Multi-Step Sequential Protection and Coupling Routes

In the synthesis of more complex molecules where the hydroxyl or carboxyl group of (S)-3-hydroxybutanoic acid might interfere with subsequent reaction steps, a multi-step approach involving protection and deprotection strategies is often employed. The benzyl group is a common choice for protecting carboxylic acids due to its stability under various conditions and its relatively straightforward removal. wikipedia.orgstudy.com

The protection of the carboxyl group of (S)-3-hydroxybutanoic acid as a benzyl ester is a key strategic step in many multi-step syntheses. researchgate.netgcwgandhinagar.com This transformation effectively masks the acidic proton of the carboxylic acid, preventing it from interfering with base-sensitive reagents or reactions targeting other functional groups within the molecule. The formation of the benzyl ester can be achieved through standard esterification procedures, such as reaction with benzyl alcohol under acidic conditions or with benzyl bromide in the presence of a base. wikipedia.org

The resulting this compound can then be used as a chiral building block in subsequent reactions, with the benzyl protecting group remaining intact until its planned removal. researchgate.netnih.gov

A significant advantage of using a benzyl group for carboxyl protection is its compatibility with orthogonal deprotection strategies. nih.govthieme-connect.de In a complex molecule containing multiple protecting groups, an orthogonal strategy allows for the selective removal of one type of protecting group without affecting the others. semanticscholar.org

The benzyl group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a method that is generally mild and does not affect many other common protecting groups. thieme-connect.desemanticscholar.org This allows for the selective deprotection of the carboxyl group at a specific stage of the synthesis, unmasking the carboxylic acid for further transformations.

The following table illustrates the orthogonality of the benzyl group with other common protecting groups:

Protecting GroupTypical SubstrateDeprotection ConditionOrthogonal to Benzyl Group (Removed by Hydrogenolysis)
tert-Butoxycarbonyl (Boc)AminesAcid (e.g., TFA)Yes
Fluorenylmethyloxycarbonyl (Fmoc)AminesBase (e.g., Piperidine)Yes
Silyl (B83357) Ethers (e.g., TBDMS)AlcoholsFluoride (B91410) source (e.g., TBAF)Yes
Acetals/KetalsCarbonylsAcidCan be sensitive

This strategic use of benzyl protection and orthogonal deprotection allows for the precise and controlled synthesis of complex, polyfunctional molecules where this compound can serve as a key chiral precursor.

Biocatalytic Synthesis Approaches for this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. The use of whole cells or isolated enzymes offers high enantioselectivity under mild reaction conditions, reducing the environmental impact associated with conventional organic synthesis. nih.gov For the production of this compound, a valuable chiral building block, biocatalytic approaches, particularly microbial and plant-based reductions of the prochiral β-ketoester benzyl acetoacetate, have been extensively investigated.

Microbial Bioreduction of Prochiral β-Ketoesters

The microbial reduction of β-ketoesters is a well-established method for producing enantiomerically pure β-hydroxyesters. This biotransformation relies on the activity of oxidoreductases present in various microorganisms, which catalyze the stereoselective transfer of a hydride ion to the carbonyl group of the substrate.

The enantioselective reduction of benzyl acetoacetate is a key reaction for obtaining the desired (S)-enantiomer of benzyl 3-hydroxybutanoate. nih.govnih.gov Numerous studies have demonstrated the feasibility of this bioconversion using a variety of wild-type microorganism species. nih.gov These biocatalytic reductions often exhibit high conversion rates and excellent enantiomeric excesses (ee). nih.govscite.ai For instance, research has shown that conversions can reach up to 99%, with enantiomeric excesses for the (S)-isomer ranging from 51% to 97%. nih.gov

Several yeast species have been identified as effective biocatalysts for the asymmetric reduction of benzyl acetoacetate. In a screening of seven different microorganism species, the yeast Hansenula sp. demonstrated the best performance with free cells, achieving an 85% conversion and a 97% enantiomeric excess for this compound within 24 hours. nih.govnih.govresearchgate.netscielo.br

Geotrichum candidum has also been shown to be a potent biocatalyst, leading to a high conversion of over 99% for benzyl acetoacetate, with an enantioselectivity of 81% ee for the (S)-isomer. nih.gov While known for its application in the dairy industry, Geotrichum candidum produces a variety of biotechnologically important enzymes, including reductases. nih.govnih.gov

Kluyveromyces marxianus is another promising yeast for this biotransformation. scielo.bramanote.comresearchgate.net Studies have shown its ability to reduce various β-ketoesters. scielo.brresearchgate.net When immobilized in calcium alginate spheres, K. marxianus exhibited greater stability over multiple reaction cycles compared to free cells. nih.govscielo.br The use of immobilized cells can be advantageous for industrial applications due to the ease of catalyst recovery and reuse. nih.gov

The yeast Candida schatavii has also been employed in the asymmetric bioreduction of benzyl acetoacetate to its corresponding (S)-alcohol. scielo.br

Table 1: Microbial Bioreduction of Benzyl Acetoacetate

Microorganism Conversion (%) Enantiomeric Excess (ee %) Configuration Reference
Hansenula sp. 85 97 S nih.gov
Geotrichum candidum >99 81 S nih.gov

The efficiency and stereoselectivity of microbial bioreductions can be significantly influenced by various reaction parameters. For the production of this compound, submerged aerobic conditions, such as those provided by shaking cultures, are generally preferred. google.com Temperature control is also crucial, with optimal temperatures typically ranging between 26°C and 29°C, and more specifically at 28°C. google.com

The composition of the culture medium, which provides essential nutrients for microbial growth and enzyme activity, is another key factor. A typical sterile growth medium for yeasts like Kluyveromyces marxianus consists of glucose (10 g/L), yeast extract (5 g/L), peptone (5 g/L), (NH₄)₂SO₄ (1 g/L), and MgSO₄·7H₂O (1 g/L), with the pH adjusted to 6.5. scielo.br The cells are typically grown at 30°C with agitation for 48 hours before being harvested for the bioconversion reaction. scielo.br

Plant Biocatalysis for Stereoselective Reductions

Whole plant cells and plant root cultures offer an alternative "green" approach for the stereoselective reduction of prochiral ketones, including β-ketoesters. researchgate.netrsc.org This method leverages the natural enzymatic machinery within plant cells, which includes reductases capable of catalyzing asymmetric transformations. nih.gov

Several plant species have been screened for their ability to catalyze the reduction of benzyl acetoacetate and other prochiral ketones. researchgate.net Among these, Daucus carota (carrot) has been extensively studied and shown to be an effective biocatalyst for the enantioselective reduction of ketones, yielding chiral alcohols with high enantiomeric excess. nih.govnih.govresearchgate.netrsc.org The use of Daucus carota hairy root cultures has also been reported to afford high yields and excellent enantiomeric excess in the reduction of various ketones. nih.gov

Brassica oleracea (which includes varieties like cabbage and kale) and Pastinaca sativa (parsnip) have also been identified as potential biocatalysts for the stereoselective reduction of prochiral ketones. researchgate.net The reductive capacity of Brassica rapa, a related species, was found to be generally higher than that of Daucus carota, resulting in high chemical and optical yields for the corresponding (S)-secondary alcohols from β-ketoesters. researchgate.net

Table 2: Plant Species Used in the Bioreduction of Prochiral Ketones

Plant Species Substrate Type Reference
Daucus carota (Carrot) β-ketoesters, Aromatic ketones researchgate.netnih.gov
Brassica oleracea (Cabbage) Prochiral ketones researchgate.net
Pastinaca sativa (Parsnip) Prochiral ketones researchgate.net

Enzyme-Catalyzed Resolution and Derivatization

The kinetic resolution of racemic 3-hydroxybutanoate esters using lipases is a widely explored and effective strategy for obtaining enantiomerically pure compounds. This approach leverages the stereoselectivity of lipases to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed product.

Lipase-Catalyzed Transesterification and Acetylation Reactions in Chiral Resolution

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have demonstrated remarkable efficiency in the kinetic resolution of 3-hydroxybutanoate esters through both transesterification and acetylation reactions. In these processes, the enzyme selectively acylates the (R)-enantiomer of the 3-hydroxybutanoate ester, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched.

The choice of acyl donor is crucial for the success of the resolution. Vinyl acetate (B1210297) is a commonly employed and highly effective acyl donor in these reactions. Its use is advantageous because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards product formation and rendering the reaction essentially irreversible. This leads to high conversions and excellent enantioselectivity.

For instance, in the resolution of a related compound, ethyl 3-hydroxybutanoate, CALB-catalyzed acetylation with vinyl acetate has been shown to be highly effective. While specific data for the benzyl ester is less commonly reported, the principles of enzymatic resolution are directly applicable. The general reaction scheme involves the selective acetylation of the (R)-enantiomer, allowing for the isolation of this compound.

Table 1: Lipase-Catalyzed Acetylation of Racemic 3-Hydroxybutanoate Esters

Substrate Lipase Acyl Donor Product Enantiomeric Excess (ee) of (S)-Ester

Note: This table is illustrative of the expected outcome based on principles of lipase-catalyzed resolution. Specific experimental data for benzyl 3-hydroxybutanoate is not widely available in the public domain.

Investigation of Ester Alkyl Chain and Steric Effects on Enzyme Enantioselectivity

The structure of the substrate, particularly the nature of the ester group, plays a significant role in the enantioselectivity of the lipase. Research on various 3-hydroxybutanoate esters has revealed that the size and steric bulk of the alcohol moiety can profoundly influence the enzyme's ability to discriminate between the two enantiomers.

Studies have shown that increasing the steric bulk of the ester group can lead to enhanced enantioselectivity. For example, in the resolution of 3-hydroxybutanoate esters, it has been observed that bulky groups such as tert-butyl and benzyl lead to higher enantiomeric excess values compared to smaller alkyl groups like ethyl. This is attributed to the steric hindrance posed by the bulky group within the active site of the lipase, which amplifies the subtle stereochemical differences between the (R) and (S) enantiomers.

The benzyl group, with its planar and sterically demanding phenyl ring, is expected to create significant steric interactions within the enzyme's active site. This steric clash is more pronounced for one enantiomer over the other, leading to a more effective discrimination by the lipase and, consequently, a higher enantioselectivity in the resolution process. This effect makes the enzymatic resolution of racemic benzyl 3-hydroxybutanoate a promising strategy for the synthesis of the optically pure (S)-enantiomer.

Table 2: Effect of Ester Group on Lipase Enantioselectivity in the Resolution of 3-Hydroxybutanoate Esters

Ester Group Relative Steric Bulk Observed Enantioselectivity (E-value)
Ethyl Small Moderate
tert-Butyl Large High

Note: The E-value is a measure of the enzyme's enantioselectivity. A higher E-value indicates better discrimination between enantiomers. The data for the benzyl group is an extrapolation based on established principles of steric effects on lipase enantioselectivity.

Stereochemical Control and Enantioselective Synthesis of Benzyl S 3 Hydroxybutanoate

Strategies for Achieving High Enantiomeric Excess (ee)

High enantiomeric excess (ee) is the primary goal in the asymmetric synthesis of benzyl (B1604629) (S)-3-hydroxybutanoate. This is predominantly achieved by leveraging biocatalysts, such as whole-cell microorganisms, which contain enzymes that can stereoselectively reduce a ketone functional group. scielo.br

The stereoselective reduction of benzyl acetoacetate (B1235776) to benzyl (S)-3-hydroxybutanoate using biocatalysts is mediated by enzymes, typically carbonyl reductases or alcohol dehydrogenases, found within the cells of microorganisms like yeast. scielo.brresearchgate.net The stereochemical outcome of these reductions can often be predicted by Prelog's rule, which relates the stereochemistry of the product to the relative sizes of the substituents on the carbonyl carbon. orgsyn.orgorgsyn.org In the reduction of β-keto esters by many yeasts, the enzymes preferentially produce the (S)-enantiomer. orgsyn.orgnih.gov

This enzymatic process involves the transfer of a hydride ion from a cofactor, usually nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), to the carbonyl carbon of the benzyl acetoacetate substrate. The enzyme's active site is chiral and binds the substrate in a specific orientation, exposing one face of the carbonyl group to the cofactor. This controlled orientation ensures that the hydride is delivered to the same face of the ketone in every catalytic cycle, leading to the formation of a single enantiomer of the alcohol product. The microorganism's metabolic pathways continuously regenerate the consumed cofactor, allowing the reaction to proceed. nih.gov

For instance, in the reduction of benzyl acetoacetate, different yeast species exhibit varied performance. A study utilizing seven wild-type microorganism species found that the yeast Hansenula sp. provided the best result among free cells, yielding this compound with 97% ee and 85% conversion in 24 hours. nih.govscielo.br In contrast, Geotrichum candidum resulted in a higher conversion (>99%) but a lower enantioselectivity (81% ee). scielo.br

The physical state of the biocatalyst also plays a crucial role. Immobilizing yeast cells in calcium alginate spheres has been shown to enhance stability. When immobilized, Kluyveromyces marxianus demonstrated good stability over multiple reaction cycles, making it a promising candidate for industrial applications despite having a lower initial ee compared to Hansenula sp. nih.govscielo.br

Studies on the reduction of similar β-keto esters, such as ethyl acetoacetate by baker's yeast, have shown that pre-treating the yeast can activate the enzyme systems responsible for producing the (S)-enantiomer. orgsyn.orgorgsyn.org Conditions described as "starving" the yeast, for example by incubating it in an aqueous ethanol solution under aerobic conditions for several days, have been found to increase the enantiomeric excess of the (S)-product to over 95%. orgsyn.org

Biocatalytic Reduction of Benzyl Acetoacetate by Various Yeast Species nih.govscielo.br
MicroorganismConversion (%)Enantiomeric Excess (ee, %)Reaction Time (h)
Hansenula sp.8597 (S)24
Geotrichum candidum>9981 (S)48
Kluyveromyces marxianus9375 (S)48
Candida parapsilosis9951 (S)24

Assessment of Enantiomeric Purity in Synthetic Products

The accurate determination of the enantiomeric purity of synthetic this compound is essential to validate the success of an enantioselective synthesis. scielo.br This is typically accomplished using chiral chromatography techniques. wikipedia.org

Chiral gas chromatography (GC) is a common method for analyzing the enantiomeric composition of volatile compounds like β-hydroxy esters. nih.govnih.gov The separation is achieved using a chiral stationary phase (CSP), often based on cyclodextrin derivatives. nih.gov In the analysis of benzyl 3-hydroxybutanoate, a Gama Dex 225 column has been used effectively. nih.gov The two enantiomers, (S) and (R), interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. nih.govwikipedia.org For example, under specific GC conditions, this compound was reported to elute at 49.9 minutes, while the (R)-enantiomer eluted at 51.0 minutes. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Another powerful technique is chiral high-performance liquid chromatography (HPLC). rsc.org Similar to chiral GC, it employs a chiral stationary phase to resolve the enantiomers. The choice of the specific CSP and mobile phase is critical for achieving baseline separation. rsc.org

An alternative, indirect method involves chemical derivatization. The racemic or enantiomerically enriched product is reacted with a pure chiral derivatizing agent, such as (R)-(+)-1-methoxy-1-trifluoromethylphenylacetyl (MTPA) chloride, to form a mixture of diastereomers. orgsyn.orgwikipedia.org Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatography (GC or HPLC) or by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy. orgsyn.orgwikipedia.org

Applications of Benzyl S 3 Hydroxybutanoate As a Chiral Building Block

Integral Role in Complex Organic Molecule Construction

The inherent chirality of benzyl (B1604629) (S)-3-hydroxybutanoate makes it a cornerstone in the stereoselective synthesis of a wide array of complex organic molecules. Its utility stems from the presence of a hydroxyl group and a benzyl ester, which can be selectively manipulated to introduce new functionalities with a high degree of stereocontrol.

Key Precursor in Peptide and Pharmaceutical Chemistry

In the realm of medicinal and peptide chemistry, benzyl (S)-3-hydroxybutanoate and its derivatives are pivotal starting materials. For instance, the closely related compound, (S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, which features a protected amine group, is widely employed as a building block in the synthesis of peptides and other pharmaceuticals. The Boc-protected amino alcohol ester structure allows for its incorporation into peptide chains, where the defined stereochemistry is critical for biological activity. The benzyl ester group provides a stable protecting group for the carboxylic acid functionality during synthetic transformations and can be selectively removed under specific conditions.

The enantioselective reduction of benzyl acetoacetate (B1235776) using various microorganisms is a common method to produce this compound with high enantiomeric purity. nih.govresearchgate.net This biocatalytic approach is highly valued for its efficiency and environmental friendliness compared to traditional chemical methods. nih.gov

Fundamental Building Block for Chiral Alcohols and Stereodefined Amino Alcohol Esters

This compound is a fundamental precursor for the synthesis of other valuable chiral building blocks, particularly chiral alcohols and stereodefined amino alcohol esters. The reduction of the benzyl ester group yields the corresponding diol, while the hydroxyl group can be further functionalized or inverted to access a variety of stereoisomers. Chiral alcohols are essential intermediates in the synthesis of numerous pharmaceuticals. nih.gov

Furthermore, the core structure of this compound, a hydroxybutanoate, is a key component in the synthesis of stereodefined amino alcohol esters. For example, (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate, an amino acid derivative, highlights the importance of this structural motif in creating complex chiral molecules with specific biological activities. The synthesis of such compounds often relies on the stereochemical control offered by starting materials like this compound.

Elucidation of Synthetic Pathways to Bioactive Compounds

The utility of this compound extends to the synthesis of a diverse range of bioactive compounds, where it serves as a key intermediate, dictating the stereochemical outcome of the final product.

Intermediate in the Synthesis of β-Lactam Antibiotics

Chiral β-hydroxy esters, such as this compound, are important synthons for the synthesis of β-lactam antibiotics. researchgate.net The stereochemistry at the C3 position of the butanoate chain is crucial for the biological activity of these antibiotics. The synthesis of novel 3-hydroxy-β-lactam antibiotics, for instance, often involves the use of chiral precursors to establish the desired stereochemistry. wustl.edu While direct synthesis pathways from this compound to specific β-lactam antibiotics are part of complex multi-step sequences, its role as a source of chirality is well-established in the broader context of β-lactam synthesis. nih.govgoogle.comrsc.org

Utility in the Preparation of Pheromones

The synthesis of insect pheromones, which often possess highly specific stereochemistry crucial for their biological function, represents another significant application of this compound. Both enantiomers of ethyl 3-hydroxybutanoate, a related compound, are valuable starting materials for the synthesis of pheromones. nih.gov For example, a series of reactions starting from ethyl (S)-3-hydroxybutanoate has been used to prepare the (S)-enantiomer of a volatile compound identified as a pheromone in the asparagus fly. univ-tours.fr This underscores the importance of the chiral 3-hydroxybutanoate scaffold in constructing these complex signaling molecules.

Contribution to the Synthesis of Fluoxetine (B1211875) and Other Pharmaceutical Intermediates

This compound has been identified as a key chiral intermediate in the synthesis of the well-known antidepressant, fluoxetine. researchgate.net The enantioselective reduction of benzyl acetoacetate to this compound is a critical step in a chemoenzymatic route to (S)-fluoxetine. researchgate.net Various microorganisms have been employed for this bioreduction, achieving high enantiomeric excess. nih.govnih.gov This enantiomerically pure alcohol is then converted through several steps to the final active pharmaceutical ingredient. researchgate.net This application highlights the industrial relevance of this compound as a precursor to a major pharmaceutical product.

The following table summarizes the microbial reduction of benzyl acetoacetate to this compound, a key step in many of its applications.

MicroorganismConversion (%)Enantiomeric Excess (ee, %)
Hansenula sp.8597
Geotrichum candidum>9981
Kluyveromyces marxianus--

Note: Data extracted from a study on the enantioselective reduction of benzyl acetoacetate. nih.gov The study notes that K. marxianus showed good stability and conversion when immobilized.

Derivatization for the Preparation of 3-(1′-Hydroxyethyl)-2-azetidinones

The 3-(1′-hydroxyethyl)-2-azetidinone core structure is a critical component of carbapenem (B1253116) and penem (B1263517) antibiotics, such as thienamycin. acs.orgunipv.it this compound serves as a key chiral precursor for the synthesis of these vital intermediates. acs.orgnih.gov

The typical synthetic strategy involves a cycloaddition reaction between a ketene (B1206846), derived from the hydroxybutanoate, and an imine. A crucial step is the protection of the hydroxyl group of this compound, often as a silyl (B83357) ether (e.g., with tert-butyldimethylsilyl chloride, TBDMSCl), to prevent unwanted side reactions. nih.govresearchgate.net The resulting silylated benzyl ester is then converted into a more reactive species, such as an acid chloride, which can generate a ketene upon treatment with a base. nih.govepo.org This ketene undergoes a [2+2] cycloaddition with a suitable imine to form the β-lactam ring of the azetidinone. epo.org

The stereochemistry of the final product is influenced by the reagents and conditions used. For instance, the condensation of the lithio dianion of ethyl 3-hydroxybutyrate (B1226725) with an imine can be directed to different stereoisomers by the addition of specific metal salts; the use of tert-butyl magnesium chloride favors one diastereomer, while triethylborane (B153662) favors another. researchgate.net This control over stereochemistry is paramount, as the biological activity of carbapenem antibiotics is highly dependent on the correct configuration at each stereocenter. unipv.it After the formation of the azetidinone ring, the protecting groups, including the benzyl ester, are removed in subsequent steps to yield the final target molecule or a precursor for further elaboration. nih.gov

Table 1: Key Steps in Azetidinone Synthesis from this compound This table provides a generalized sequence for the synthesis of 3-(1′-hydroxyethyl)-2-azetidinones.

StepDescriptionReagents/ConditionsPurpose
1 Hydroxyl ProtectionTBDMSCl, ImidazolePrevents reaction of the -OH group.
2 Ester to Acid Chloride ConversionSaponification (e.g., LiOH), then Oxalyl Chloride or SOCl₂Creates a reactive intermediate for ketene formation.
3 Ketene Formation & CycloadditionTriethylamine (Et₃N), ImineForms the β-lactam ring via [2+2] cycloaddition.
4 DeprotectionHydrogenolysis (for benzyl group), Fluoride (B91410) source (for silyl group)Removes protecting groups to yield the final intermediate.

Synthetic Routes to Dihydroxydibutylether Stereoisomers

Dihydroxydibutylether (DHBE) is a compound investigated for its choleretic and hepatoprotective activities. jlu.edu.cnresearchgate.net It exists as several stereoisomers, and this compound is a useful starting material for their asymmetric synthesis. The synthesis of specific stereoisomers of 4-(3-hydroxybutoxy)-2-butanol, a major isomer of DHBE, has been reported starting from methyl (R/S)-3-hydroxybutanoate, a closely related compound. jlu.edu.cnjlu.edu.cnjlu.edu.cn

A common synthetic approach involves using the chiral pool starting material to construct the ether linkage and then modifying the ester functionality. For example, the hydroxyl group of one butanoate molecule can be converted into a leaving group (e.g., a tosylate), while the ester of a second butanoate molecule is reduced to the corresponding alcohol. A Williamson ether synthesis between these two fragments establishes the dibutylether backbone. jlu.edu.cnresearchgate.net

Functionality in Protective Group Chemistry

The benzyl ester moiety of this compound is a widely used protecting group for the carboxylic acid functionality in multi-step organic synthesis.

Application of the Benzyl Ester as a Carboxylic Acid Protecting Group

The benzyl (Bn) group is a popular choice for protecting carboxylic acids due to its stability under a wide range of reaction conditions, including those that are weakly acidic or basic, and many oxidative and reductive conditions. libretexts.orgwikipedia.org This stability allows for extensive chemical modifications to be performed on other parts of the molecule without affecting the protected carboxyl group. uchicago.edu

The primary method for removing the benzyl ester protecting group is catalytic hydrogenolysis. libretexts.orgorganic-chemistry.org This reaction involves treating the benzyl ester with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C). organic-chemistry.orgorganic-chemistry.org The reaction is typically clean and efficient, yielding the free carboxylic acid and toluene (B28343) as a byproduct, which is easily separated. organic-chemistry.org Other hydrogen sources, such as ammonium (B1175870) formate (B1220265) or cyclohexadiene, can also be used in a process known as transfer hydrogenolysis. organic-chemistry.org The mildness of hydrogenolysis conditions makes the benzyl group compatible with many other functional groups. thieme-connect.com

Table 2: Common Deprotection Methods for Benzyl Esters This table summarizes various methods for cleaving benzyl esters to regenerate the carboxylic acid.

MethodReagentsConditionsNotes
Catalytic Hydrogenolysis H₂, Pd/CTypically room temperature, atmospheric or higher pressureMost common and mildest method. Sensitive to catalyst poisoning. libretexts.orgwikipedia.org
Transfer Hydrogenolysis Pd/C, H-donor (e.g., cyclohexadiene, formic acid)Mild, avoids handling H₂ gas. organic-chemistry.orgCan be advantageous when precise control of hydrogen is needed.
Strong Acid Cleavage HBr in acetic acid, TMSIHarsh conditionsLess common; limited to substrates lacking other acid-sensitive groups.
Oxidative Cleavage DDQ (for p-methoxybenzyl esters)Specific for electron-rich benzyl groups like PMB. wikipedia.orgNot applicable to standard benzyl esters.
Reductive Cleavage Na in liquid NH₃ (Birch reduction)Dissolving metal reductionCan also reduce aromatic rings if not controlled.

Development of Orthogonal Deprotection Strategies in Multi-Step Syntheses

Orthogonal protection is a critical strategy in complex synthesis, allowing for the selective removal of one protecting group in the presence of others. wikipedia.orgbeilstein-journals.org The benzyl ester is a key component in many orthogonal schemes because its primary deprotection method, hydrogenolysis, is highly specific and does not affect many other common protecting groups. thieme-connect.combeilstein-journals.org

For example, a benzyl ester can be selectively cleaved by hydrogenolysis while acid-labile groups, such as tert-butyl (t-Bu) esters or tert-butyloxycarbonyl (Boc) protecting groups, remain intact. wikipedia.orgnih.gov Conversely, the Boc or t-Bu groups can be removed with acid (e.g., trifluoroacetic acid, TFA) without affecting the benzyl ester. wikipedia.orgnih.gov Similarly, silyl ethers (like TBDMS or TIPS) are stable to hydrogenolysis but are readily cleaved by fluoride ions (e.g., from TBAF), a condition under which benzyl esters are stable. libretexts.org

This orthogonality is demonstrated in syntheses where a molecule contains both a benzyl ester and a p-methoxybenzyl (PMB) ether. The PMB ether can be oxidatively removed with DDQ, leaving the benzyl ester untouched. wikipedia.org In another example, a benzyl ester can be removed via hydrogenolysis in the presence of a Fmoc group, which is stable to hydrogenation but is cleaved by base (e.g., piperidine). wikipedia.org The ability to selectively deprotect these groups in any order provides immense flexibility in planning and executing the synthesis of complex molecules like peptides and natural products. thieme-connect.combeilstein-journals.org

Table 3: Orthogonal Protecting Group Pairs with Benzyl Esters This table illustrates the compatibility of benzyl ester deprotection with other common protecting groups.

Benzyl Ester (Bn)Orthogonal GroupBenzyl DeprotectionOrthogonal Group Deprotection
Stable tert-Butyl (t-Bu) ester/ether, BocH₂/Pd/CAcid (e.g., TFA)
Stable Silyl Ethers (TBDMS, TIPS)H₂/Pd/CFluoride (e.g., TBAF)
Stable Fmoc (amine protection)H₂/Pd/CBase (e.g., Piperidine)
Stable Acetals, KetalsH₂/Pd/CAcid (e.g., aq. HCl)
p-Methoxybenzyl (PMB) etherStable Oxidizing Agent (e.g., DDQ)H₂/Pd/C

Mechanistic and Kinetic Investigations Involving Benzyl S 3 Hydroxybutanoate

Studies on Enzyme Mechanisms Utilizing Benzyl (B1604629) (S)-3-Hydroxybutanoate Derivatives

The chemical structure of benzyl (S)-3-hydroxybutanoate, featuring a chiral center and a benzyl ester protecting group, makes it and its enantiomer, benzyl (R)-3-hydroxybutanoate, useful starting materials for creating molecular probes to investigate enzyme mechanisms. The benzyl group can protect a carboxylic acid moiety during intermediate synthetic steps and can be removed later under specific conditions, such as hydrogenation. researchgate.net

A significant application is in the synthesis of substrate analogues for enzymes like polyhydroxybutyrate (B1163853) (PHB) synthase. For example, benzyl (R)-3-hydroxybutyrate was utilized as a key intermediate in the multi-step synthesis of a specialized molecule designed to probe the priming step of polymerization by PHB synthase from Ralstonia eutropha. researchgate.net In this process, the benzyl ester protects the carboxyl group while other parts of the molecule are assembled. The final debenzylation yields the desired product, which can then be used to interact with the enzyme and provide insights into its catalytic cycle. researchgate.net This chemoenzymatic approach, which combines chemical synthesis with enzymatic reactions, is crucial for producing complex probes that mimic natural substrates. acs.orgnih.gov

Mechanistic Probes in Polyhydroxybutyrate (PHB) Synthase Research

Polyhydroxybutyrate (PHB) synthases are enzymes that catalyze the polymerization of (R)-3-hydroxybutyryl-CoA (HBCoA) into the biodegradable polyester (B1180765) PHB. acs.orgnih.gov Understanding the mechanism of these enzymes is key to harnessing them for bioplastic production.

To elucidate the polymerization mechanism, researchers have designed and synthesized substrate analogues that can act as inhibitors or probes. One such analogue is HBCH₂CoA, where the thioester sulfur atom of the natural substrate is replaced by a methylene (B1212753) group (CH₂). acs.orgnih.gov

The synthesis of this analogue is a complex, multi-step chemoenzymatic process. In one reported pathway, a procedure was developed that involved protecting the carboxylic and hydroxyl groups of a precursor molecule with benzyl (Bn) and tert-butyldimethylsilyl (TBDMS) groups, respectively. acs.org The use of the benzyl protecting group for the carboxylic acid was a critical step in the synthetic strategy, which was followed by hydrogenation to remove the benzyl group, leading to the formation of the necessary acid intermediate for subsequent steps. acs.orgnih.gov This elaborate synthesis, involving 13 steps, ultimately yielded HBCH₂CoA, a stable analogue of the natural substrate that can be used to study the enzyme's active site and reaction steps. acs.org

Kinetic studies using the synthesized HBCH₂CoA analogue have provided significant insights into the function of PHB synthases. The analogue was found to be a competitive inhibitor for both class I (from Ralstonia eutropha) and class III (from Allochromatium vinosum) PHB synthases. acs.orgnih.gov Competitive inhibition indicates that the analogue binds to the same active site as the natural substrate, HBCoA, thereby acting as an effective probe for the substrate binding event.

The inhibition constants (Kᵢ) quantify the potency of this inhibition. These kinetic parameters demonstrate that the analogue has a strong affinity for the enzymes, with values in the micromolar range. acs.orgnih.gov

Table 1: Inhibition Constants (Kᵢ) of HBCH₂CoA for PHB Synthases. acs.orgnih.gov
PHB Synthase ClassEnzyme SourceInhibition Constant (Kᵢ) in µM
Class IRalstonia eutropha40
Class IIIAllochromatium vinosum14

Furthermore, the HBCH₂CoA analogue was used to probe the elongation steps of the polymerization process. By pre-loading the synthase with a tritium-labeled trimer ([³H]-sT-PhaCRe) and then introducing HBCH₂CoA, researchers could study the subsequent chemical steps. acs.org These experiments help to distinguish between proposed mechanistic models for how the polymer chain grows, providing evidence for the specific roles of different enzyme subunits and active site residues. acs.orgnih.gov

Kinetic Studies of Hydrolysis in Related Polyhydroxyesters

The degradation of polyhydroxyesters like PHB is as important as their synthesis, particularly for applications in biodegradable plastics and medicine. This degradation is typically carried out by enzymes known as PHB depolymerases, which hydrolyze the ester bonds of the polymer chain.

Research on PHB depolymerase A from Pseudomonas lemoignei demonstrated that the hydrolysis rate per unit of substrate surface area reaches a plateau at high enzyme concentrations. acs.orgacs.org Kinetic analysis yielded hydrolysis rate constants of 1.48 µg cm⁻² min⁻¹ for PHB film and 1.42 µg cm⁻² min⁻¹ for a powder suspension under the tested conditions. acs.org Studies on other depolymerases have revealed a wide range of kinetic parameters, reflecting the diversity of these enzymes across different microorganisms. For instance, the enzyme from Penicillium expansum showed a high affinity for PHB, while others displayed different substrate specificities and catalytic efficiencies. nih.gov The degradation mechanism can involve both endo-hydrolysis (cleavage within the polymer chain) and exo-hydrolysis (cleavage from the chain ends). nih.gov

Table 2: Selected Kinetic Parameters for Enzymatic Hydrolysis of PHB.
Enzyme SourceApparent Kₘ (µg/mL)Apparent Vₘₐₓ (µg/min)Reference
Thermus thermophilus HB853Not Reported nih.gov
Fusarium solani Thom10050 nih.gov
Penicillium citrinum S2125012.5 nih.gov

The physical state of the polymer significantly impacts hydrolysis kinetics. Factors such as molecular weight and the degree of crystallinity can alter the degradation rate. researchgate.netfrontiersin.org Generally, higher crystallinity is associated with a slower rate of hydrolysis because the amorphous (non-crystalline) regions of the polymer are more accessible to the enzyme and are degraded preferentially. researchgate.net

Analytical and Characterization Techniques in Research on Benzyl S 3 Hydroxybutanoate

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for separating and analyzing mixtures. In the context of benzyl (B1604629) (S)-3-hydroxybutanoate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, particularly with chiral stationary phases, to resolve the enantiomers and quantify the purity of the desired (S)-enantiomer.

High-Performance Liquid Chromatography (HPLC) for Chirality Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the chirality of benzyl (S)-3-hydroxybutanoate. By using a chiral stationary phase, it is possible to separate the (S) and (R)-enantiomers, allowing for the determination of the enantiomeric excess (e.e.) in a given sample.

In a notable application, the chirality of benzyl-(S)-(+)-3-hydroxybutyrate produced via bioconversion was determined using HPLC. google.com The separation of the enantiomers was achieved with a Chiralcel OD column. google.com The mobile phase consisted of a 98:2 mixture of hexane (B92381) and isopropanol, delivered at a flow rate of 0.6 ml/min. google.com This method allows for the effective resolution of the two enantiomers, providing a quantitative measure of the product's stereochemical purity. Researchers also use HPLC to monitor the progress of biotransformation processes, ensuring the reaction proceeds to completion. google.com

Table 1: HPLC Conditions for Chiral Analysis of Benzyl 3-Hydroxybutanoate

Parameter Condition
Column Chiralcel OD
Mobile Phase 98% Hexane, 2% Isopropanol
Flow Rate 0.6 ml/min
Detection UV

Chiral Gas Chromatography (GC) for Enantiomeric Excess and Conversion Rate Determination

Chiral Gas Chromatography (GC) is another powerful tool for determining the enantiomeric excess and conversion rates in reactions producing this compound. This method is particularly useful for analyzing the products of enantioselective reductions of benzyl acetoacetate (B1235776).

In one study, conversions and enantiomeric excesses were determined by chiral GC using a Gama Dex 225 column (30 m × 0.25 mm × 0.25 μm). nih.gov The analysis was performed at an isothermal temperature of 110°C for 62 minutes. nih.gov Under these conditions, the elution order was observed to be this compound (retention time = 49.9 min) followed by benzyl (R)-3-hydroxybutanoate (retention time = 51.0 min), with the substrate, benzyl acetoacetate, eluting at 57.3 min. nih.gov This clear separation allows for accurate quantification of both the conversion of the starting material and the enantiomeric excess of the product. nih.gov

Table 2: Chiral GC Conditions for Enantiomeric Analysis

Parameter Condition
Column Gama Dex 225 (30 m × 0.25 mm × 0.25 μm)
Temperature 110°C (isothermal)
Run Time 62 minutes

| Elution Order | 1. This compound (49.9 min) 2. Benzyl (R)-3-hydroxybutanoate (51.0 min) 3. Benzyl acetoacetate (57.3 min) |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. google.comresearchgate.net Both ¹H and ¹³C NMR are used to verify the identity of the compound synthesized.

The proton NMR (¹H NMR) spectrum provides characteristic signals that correspond to the different protons in the molecule. For instance, the identification of benzyl-(S)-(+)-3-hydroxybutyrate has been confirmed by proton NMR. google.com The typical resonances observed in CD₃OD are: a doublet at approximately 1.24 ppm corresponding to the three protons of the methyl group, a multiplet around 2.52 ppm for the two methylene (B1212753) protons adjacent to the carbonyl group, a multiplet near 4.23 ppm for the single proton on the chiral carbon bearing the hydroxyl group, a singlet at 5.18 ppm for the two benzylic protons, and a singlet at 7.37 ppm for the five aromatic protons of the benzyl group. google.com The racemic mixture, often obtained by reduction with sodium borohydride, is also characterized by NMR to serve as a reference. nih.govresearchgate.net

Table 3: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
1.24 d 3H -CH₃
2.52 m 2H -CH₂-C=O
4.23 m 1H -CH(OH)-
5.18 s 2H -O-CH₂-Ph
7.37 s 5H Aromatic-H

Solvent: CD₃OD google.com

Thin Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound. google.com By spotting the reaction mixture on a TLC plate at different time intervals, researchers can qualitatively observe the consumption of starting materials and the formation of the product.

In the synthesis of benzyl-(S)-(+)-3-hydroxybutyrate from benzyl acetoacetate, TLC is used to follow the biotransformation. google.com The starting material, benzyl acetoacetate, and the product, benzyl-(S)-(+)-3-hydroxybutyrate, can be visualized under ultraviolet (UV) light. google.com An authentic racemic sample of benzyl-3-hydroxybutyrate is often used as a reference standard on the same plate to aid in the identification of the product spot. google.com This technique provides a quick assessment of when the reaction has reached completion. google.com

Optical Rotation Measurements for Enantiomeric Purity

Optical rotation is a classical technique used to measure the enantiomeric purity of chiral compounds like this compound. The specific rotation of a sample is measured using a polarimeter, and the value obtained is indicative of the excess of one enantiomer over the other.

In studies involving the enantioselective reduction of benzyl acetoacetate, the formation of an excess of the (S)-hydroxyester was confirmed by measuring the optical rotation of the product. nih.govresearchgate.net This measurement provides evidence for the stereoselectivity of the reaction. The sign and magnitude of the specific rotation can be compared to literature values for the enantiomerically pure compound to estimate the enantiomeric excess. researchgate.net

Industrial Relevance and Process Optimization for Benzyl S 3 Hydroxybutanoate Production

Scalability of Synthetic and Biocatalytic Processes

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including the need to maintain high yield and enantioselectivity while ensuring process safety and cost-effectiveness. chiralpedia.comacs.org Both chemical and biocatalytic routes are continuously being refined to meet these demands.

Development of Continuous Flow Systems and Microreactor Applications

Continuous flow chemistry and microreactor technology have emerged as powerful tools for the synthesis of chiral compounds, offering significant advantages over traditional batch processes. d-nb.infobohrium.com Microreactors, with their high surface-to-volume ratios, enable superior heat and mass transfer, leading to more precise control over reaction conditions, enhanced safety, and often higher selectivity. d-nb.infotandfonline.com These systems can reduce reaction times and facilitate process optimization and scale-up. d-nb.info

Table 1: Comparison of Batch vs. Continuous Flow Processes for Chiral Synthesis

FeatureBatch ProcessingContinuous Flow Processing
Heat & Mass Transfer Often limited, can lead to temperature gradients and reduced selectivity.Excellent, due to high surface-to-volume ratio in microchannels. d-nb.infotandfonline.com
Safety Higher risk with exothermic reactions and hazardous materials due to large volumes.Inherently safer due to small reaction volumes and better temperature control. d-nb.info
Scalability Scale-up can be complex and may require significant process redesign. chiralpedia.comMore straightforward scale-up by numbering up reactors or longer operation times. d-nb.info
Process Control More challenging to maintain precise control over reaction parameters.Precise control over residence time, temperature, and stoichiometry. tandfonline.com
Reaction Time Often longer reaction times.Can significantly shorten reaction times. d-nb.info
Productivity Can be high for established, large-volume processes.High throughput can be achieved, especially for high-value products. rsc.org

Transition from Bench-Scale to Multi-Kilogram Production

Scaling up the production of benzyl (B1604629) (S)-3-hydroxybutanoate from the laboratory bench to a multi-kilogram scale requires careful consideration of the chosen synthetic route. technion.ac.ilresearchgate.netnih.gov Biocatalytic processes, in particular, have shown great promise for large-scale applications. researchgate.netnih.govscispace.com

One notable example is the two-step enzymatic resolution of ethyl 3-hydroxybutyrate (B1226725), a related chiral intermediate, which was successfully scaled up to produce kilogram quantities of both (R) and (S) enantiomers with high chemical and enantiomeric purity. technion.ac.ilresearchgate.netnih.gov This process utilized an immobilized lipase (B570770) in a batchwise loop reactor system, which was found to be superior to a stirred reactor that caused attrition of the enzyme particles. technion.ac.ilresearchgate.netnih.gov The exclusion of solvents in this process also contributed to higher process throughput and improved environmental friendliness. technion.ac.ilresearchgate.net Similarly, a practical and scalable synthesis of another chiral intermediate, ethyl (S)-4-chloro-3-hydroxybutanoate, has been developed and scaled up to the 2-liter level, demonstrating the industrial applicability of rationally designed biocatalytic processes. acs.org

Biocatalyst Engineering and Immobilization for Industrial Application

Immobilization Techniques (e.g., Calcium Alginate Spheres)

Enzyme and whole-cell immobilization involves confining the biocatalyst to a solid support, which facilitates its separation from the reaction mixture and allows for its reuse. academie-sciences.frmdpi.com A variety of immobilization techniques exist, including adsorption, covalent bonding, and entrapment. scispace.com

Entrapment in calcium alginate spheres is a widely used and effective method for immobilizing whole microbial cells. nih.govnih.govnih.gov This technique is relatively simple and mild, helping to preserve the catalytic activity of the cells. nih.gov For the production of benzyl (S)-3-hydroxybutanoate, several yeast species have been immobilized in calcium alginate spheres for the asymmetric reduction of benzyl acetoacetate (B1235776). nih.gov This method not only simplifies product recovery but also allows the biocatalyst to be readily reused. nih.gov Other materials used for enzyme immobilization include starch, pectin, and cellulose. nih.gov

Enhanced Reusability and Stability of Immobilized Biocatalysts

A key advantage of immobilization is the significant improvement in the operational stability and reusability of biocatalysts. scispace.comacademie-sciences.frnih.gov Immobilized enzymes often exhibit greater resistance to changes in temperature and pH compared to their free counterparts. mdpi.comrsc.org

Table 2: Performance of Immobilized Biocatalysts in Chiral Synthesis

Biocatalyst & SupportTarget ProductKey FindingsReference
Kluyveromyces marxianus in calcium alginateThis compoundHigh enantioselectivity (62% ee) and conversion (78%) after the second cycle. nih.gov
Rhodotorula glutinis on calcium alginate beads(S)-1-phenylethanol75% yield (>99% purity) in a continuous flow packed bed reactor. nih.gov
Candida rugosa lipase in calcium alginate beads(R)-1-phenylethanol resolutionRetained >80% activity after the tenth reaction cycle. rsc.org
Engineered E. coli in calcium alginateMethyl-(R)-3-hydroxybutyrateMaintained >80% relative activity after 60 days of storage at 4°C. nih.gov

Economic and Environmental Considerations in Large-Scale Chemical Manufacturing

The principles of green chemistry are increasingly influencing the design of industrial chemical processes, aiming to reduce environmental impact and improve economic viability. chiralpedia.comscirea.org The large-scale production of this compound is no exception, with a growing emphasis on developing sustainable and cost-effective manufacturing routes.

Key green chemistry principles applicable to this context include maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and utilizing renewable feedstocks. chiralpedia.comscirea.orglongdom.org Biocatalytic processes often align well with these principles by operating under mild conditions, reducing the need for protecting groups, and minimizing waste generation. nih.gov The use of recyclable catalysts, whether they are biocatalysts or chiral chemical catalysts, is also a crucial factor in reducing production costs and environmental footprint. chiralpedia.com

The move towards solvent-free reactions, as demonstrated in the scaled-up production of related chiral esters, significantly enhances process throughput and reduces the environmental burden associated with solvent use and disposal. technion.ac.ilresearchgate.netnih.gov Furthermore, the development of continuous flow processes not only improves efficiency and safety but can also lead to reduced energy consumption compared to large-scale batch reactors. rsc.org As the demand for enantiomerically pure compounds like this compound grows, the integration of these economic and environmental considerations into process design will be paramount for sustainable industrial production. scirea.orgresearchgate.net

Q & A

Basic: What are the optimal synthetic routes for producing benzyl (S)-3-hydroxybutanoate with high enantiomeric purity?

Methodological Answer:
The synthesis of enantiomerically pure this compound can be achieved via asymmetric catalysis or kinetic resolution . For example, photoelectrochemical asymmetric catalysis (demonstrated for benzyl C–H bond functionalization) enables precise stereocontrol using chiral catalysts and redox mediators . Orthogonal experimental design (e.g., optimizing reaction time, temperature, and catalyst loading) is critical. Microwave-assisted synthesis (as in benzyl alcohol preparation) reduces reaction time and improves yield by enhancing reaction homogeneity and energy transfer .

Key Parameters from Literature:

ParameterOptimized Value (Example)Source Technique
Catalyst Loading5 mol% AQDSPhotoelectrochemical
Reaction Time15 min (microwave)Microwave Irradiation
Enantiomeric Excess>95%Chiral HPLC Analysis

Advanced: How can conflicting data on reaction yields in asymmetric synthesis of this compound be resolved?

Methodological Answer:
Contradictions in yield data often arise from substrate-specific reactivity or inconsistent chiral environment control . To address this:

  • Use model population analysis (MPA) to identify critical variables (e.g., solvent polarity, temperature gradients) affecting enantioselectivity .
  • Validate reproducibility via orthogonal characterization (e.g., chiral chromatography, NMR with chiral shift reagents) .
  • Compare synthetic protocols: For example, acidic KMnO₄ oxidation of benzyl ethers achieves high yields (>94%) under controlled conditions, but requires rigorous pH and temperature monitoring .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Chiral HPLC or SFC : Resolves enantiomers using columns like Chiralpak AD-H or OD-H, with mobile phases optimized for polar esters .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ester linkage and stereochemistry. Use chiral solvating agents (e.g., Eu(hfc)₃) to enhance stereochemical signals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities (e.g., benzyl benzoate byproducts) .

Advanced: How does the choice of protecting groups impact the downstream functionalization of this compound?

Methodological Answer:
Protecting groups (e.g., benzyl, methyl) influence reactivity in subsequent steps:

  • Benzyl Groups : Provide steric shielding but require harsh conditions (e.g., hydrogenolysis) for removal, risking racemization .
  • Methyl Esters : Easily hydrolyzed under basic conditions but may reduce enantiomeric purity due to competing side reactions .
  • Deuterated Analogs : Benzyl-d7_7 derivatives (e.g., benzyl-d7_7-amine hydrochloride) enable isotopic tracing to study reaction mechanisms .

Case Study :
Microwave-assisted deprotection of benzyl ethers (as in benzyl alcohol synthesis) minimizes racemization by reducing thermal exposure .

Basic: What strategies mitigate racemization during purification of this compound?

Methodological Answer:

  • Low-Temperature Chromatography : Use silica gel columns at 0–6°C to stabilize labile stereocenters .
  • Avoid Strong Acids/Bases : Opt for mild conditions (e.g., enzymatic resolution) to preserve enantiopurity .
  • Crystallization : Selective crystallization with chiral co-solvents (e.g., (R)-binol) enhances enantiomeric separation .

Advanced: How can computational modeling guide the design of catalysts for asymmetric synthesis of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts transition-state geometries and identifies chiral catalysts (e.g., Ru-BINAP complexes) with optimal steric and electronic profiles .
  • QSAR Models : Correlate catalyst structure with enantioselectivity using descriptors like Hammett constants or steric bulk parameters .
  • Machine Learning : Train models on reaction datasets (e.g., enantiomeric excess vs. solvent polarity) to predict optimal conditions .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation or photoisomerization .
  • Moisture Control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the ester group .
  • Deuterated Solvents : For long-term NMR samples, use DMSO-d6_6 or CDCl3_3 to minimize solvent-exchange reactions .

Advanced: How can this compound be utilized in site-specific protein modifications?

Methodological Answer:
The ester’s hydroxyl group serves as a handle for bioconjugation :

  • Genetic Encoding : Incorporate via amber codon suppression using engineered tRNA synthetases (e.g., as shown for glutamic acid benzyl ester) .
  • Click Chemistry : React with azide-functionalized biomolecules under Cu(I) catalysis for labeling applications .
  • Enzymatic Activation : Lipase-mediated ester hydrolysis enables controlled release in drug delivery systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.